molecular formula C11H14ClNO2S B2611252 4-Phenylpiperidine-1-sulfonyl chloride CAS No. 727989-58-4

4-Phenylpiperidine-1-sulfonyl chloride

Cat. No. B2611252
CAS RN: 727989-58-4
M. Wt: 259.75
InChI Key: YHRJYALJKYVQCE-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 727989-58-4 . It has a molecular weight of 259.76 . The IUPAC name for this compound is this compound . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.76 . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .

Scientific Research Applications

Ruthenium-Catalyzed Meta Sulfonation

A study demonstrated the selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This process showcased a new catalytic method offering unique regioselectivity for reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Catalytic Applications in Organic Synthesis

Another study focused on the use of a novel ionic liquid 1-sulfopyridinium chloride as an efficient catalyst for the synthesis of complex molecules through the tandem Knoevenagel–Michael reaction. This highlights the compound's potential in facilitating organic synthesis processes, indicating its utility in enhancing reaction efficiency and product yield (Moosavi‐Zare et al., 2013).

Enzymatic Inhibition and Molecular Docking Studies

Research on 1-Arylsulfonyl-4-phenylpiperazine derivatives showed these compounds' enzymatic inhibition potentials. This study reflects on the broader applications of sulfonamide derivatives in biochemical research, providing insights into their interactions with biological molecules and potential therapeutic uses (Abbasi et al., 2017).

Environmental Applications in Water Treatment

Innovative sulfonated thin-film composite nanofiltration membranes were developed for dye treatment in water solutions, utilizing sulfonated aromatic diamine monomers. This research underscores the application of sulfonated compounds in environmental engineering, specifically in improving water filtration technologies to address pollution and purification challenges (Liu et al., 2012).

Antimicrobial Activity Modulation

A study on the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine revealed its potential in enhancing the efficacy of existing antibiotics. This application signifies the role of such compounds in combating antibiotic resistance, a growing concern in public health (Oliveira et al., 2015).

Safety and Hazards

The safety data sheet for 4-Phenylpiperidine-1-sulfonyl chloride suggests that it causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing in mist/vapors/spray . If swallowed, immediate medical assistance is advised .

Future Directions

Piperidines, including 4-Phenylpiperidine-1-sulfonyl chloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidine-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors, which play a critical role in transmitting signals from the cell surface to the interior . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . This inhibition can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that may further interact with other cellular components.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For instance, its accumulation in the liver can lead to hepatotoxicity at high doses.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.

properties

IUPAC Name

4-phenylpiperidine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRJYALJKYVQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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